molecular formula C12H22N2O2 B4737190 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B4737190
M. Wt: 226.32 g/mol
InChI Key: XRULPGAMTVNOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide, also known as DMPA, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical properties. In

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has also been studied for its potential use as a drug for the treatment of various neurological disorders such as epilepsy and neuropathic pain.

Mechanism of Action

The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors, which are responsible for inhibiting neuronal activity. 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, which further contributes to its anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide is that it has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide. One area of interest is its potential use as a drug for the treatment of epilepsy and other neurological disorders. Further studies are needed to determine the optimal dosage and administration route for 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide. Another area of interest is the development of new derivatives of 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide with improved solubility and potency. These derivatives could potentially have even greater therapeutic potential than 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide itself. Finally, more studies are needed to fully understand the mechanism of action of 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide and how it interacts with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide, or 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide, is a compound that has shown great potential for use in scientific research. Its anticonvulsant, analgesic, and anxiolytic effects make it a promising candidate for the treatment of various neurological disorders. While there are some limitations to its use in lab experiments, further research on 1-(2,2-dimethylpropanoyl)-N-methyl-4-piperidinecarboxamide and its derivatives could lead to the development of new and effective treatments for these disorders.

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)11(16)14-7-5-9(6-8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRULPGAMTVNOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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